molecular formula C35H34N2O7 B557599 Fmoc-Gln(Dod)-OH CAS No. 113534-17-1

Fmoc-Gln(Dod)-OH

Cat. No. B557599
CAS RN: 113534-17-1
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine, is a compound used in peptide synthesis . It has an empirical formula of C35H34N2O7 and a molecular weight of 594.65 .


Molecular Structure Analysis

The molecular structure of Fmoc-Gln(Dod)-OH includes a total of 82 bonds. There are 48 non-H bonds, 27 multiple bonds, 13 rotatable bonds, 3 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .


Chemical Reactions Analysis

Fmoc-Gln(Dod)-OH is used in Fmoc solid-phase peptide synthesis . The specific chemical reactions involving Fmoc-Gln(Dod)-OH are not detailed in the available resources.


Physical And Chemical Properties Analysis

Fmoc-Gln(Dod)-OH has a molecular weight of 594.65 . It is stored at a temperature of 2-8°C . The compound has a density of 1.263g/cm3 and a boiling point of 872.8ºC at 760 mmHg .

Safety and Hazards

Fmoc-Gln(Dod)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas . The product should not be allowed to enter drains .

Mechanism of Action

Target of Action

Fmoc-Gln(Dod)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of Fmoc-Gln(Dod)-OH is to add a specific amino acid, in this case, glutamine (Gln), to the peptide chain in a controlled manner.

Mode of Action

Fmoc-Gln(Dod)-OH interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a protecting group for the amino group, and Dod is a protecting group for the side chain of glutamine. These protecting groups prevent unwanted side reactions during the synthesis process.

Pharmacokinetics

It’s worth noting that the compound is usually bound to a resin during synthesis, which can impact its distribution and elimination

Action Environment

The action of Fmoc-Gln(Dod)-OH can be influenced by various environmental factors. For instance, the temperature and pH can impact the efficiency of the peptide synthesis . Furthermore, the choice of solvents can also affect the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .

properties

IUPAC Name

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561678
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(Dod)-OH

CAS RN

113534-17-1
Record name N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113534-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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